Tributyl(1-propynyl)tin

Catalog No.
S714639
CAS No.
64099-82-7
M.F
C15H30Sn
M. Wt
329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(1-propynyl)tin

CAS Number

64099-82-7

Product Name

Tributyl(1-propynyl)tin

IUPAC Name

tributyl(prop-1-ynyl)stannane

Molecular Formula

C15H30Sn

Molecular Weight

329.1 g/mol

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

([1] Tributyl(1-propynyl)tin 95% | Merck Life Science Indonesia, )

  • Radioligands for Positron Emission Tomography (PET): TBPT plays a role in the development of radioligands, which are molecules that bind to specific receptors in the body. These radioligands can then be used in PET imaging to visualize and study biological processes. An example is the synthesis of a 18F-labeled triazoloquinoline derivative, a PET ligand for imaging metabotropic glutamate receptor type 1 (mGluR1) [2].

([2] Tributyl(1-propynyl)tin 95% | Merck Life Science Indonesia, )

  • Synthesis of mGluR1 Antagonists: Research has explored the use of TBPT in the synthesis of potent antagonists for mGluR1. These molecules can potentially have therapeutic applications in treating neurological disorders where mGluR1 is implicated [3]. An example is its role in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines [2].

Tributyl(1-propynyl)tin is an organotin compound with the chemical formula C₁₅H₃₀Sn. It appears as a colorless liquid and is characterized by three butyl groups attached to a tin atom, along with a propynyl group. This compound is notable for its unique structure, which allows it to participate in various

Organotin compounds can exhibit various hazards, including []:

  • Acute toxicity: Can cause irritation or damage upon contact with skin, eyes, or inhalation.
  • Environmental toxicity: May be harmful to aquatic organisms.
, including:

  • Nucleophilic Substitution: The tin atom can be substituted by nucleophiles, leading to the formation of new organotin compounds.
  • Coupling Reactions: It serves as a starting material for synthesizing phenyl-substituted pyrimidine-diones through reactions with ethyl isocyanate .
  • Reactivity with Sulfhydryl Groups: This compound reacts readily with sulfhydryl groups, which can lead to the formation of thiol derivatives .

The synthesis of tributyl(1-propynyl)tin typically involves the reaction of tributyltin hydride with propyne in the presence of a catalyst or under specific reaction conditions. This method allows for the efficient incorporation of the propynyl group into the organotin framework. Other methods may involve the use of various alkyl halides in reactions that produce organotin compounds.

Interaction studies involving tributyl(1-propynyl)tin focus on its reactivity with biological molecules and other chemical species. Research indicates that its interactions can lead to significant biological effects due to its toxicity profile. Specific studies highlight its potential effects on cellular systems and its interactions with proteins and nucleic acids.

Tributyl(1-propynyl)tin shares similarities with other organotin compounds but possesses unique characteristics due to its propynyl group. Here are some similar compounds:

Compound NameStructureUnique Features
Tributyl tin(C₄H₉)₃SnCommonly used as a biocide; less reactive than tributyl(1-propynyl)tin.
Triphenyltin(C₆H₅)₃SnKnown for its antifungal properties; more stable than tributyl(1-propynyl)tin.
Dibutyltin(C₄H₉)₂SnLess toxic; used in PVC stabilization.

The presence of the propynyl group in tributyl(1-propynyl)tin enhances its reactivity compared to other organotin compounds, making it particularly valuable in synthetic applications while also raising concerns regarding its biological activity and environmental impact.

Tributyl(1-propynyl)tin, systematically named tributyl(prop-1-ynyl)stannane according to International Union of Pure and Applied Chemistry nomenclature, belongs to the class of triorganotin compounds characterized by the general formula R₃SnX, where three organic groups are covalently bonded to a central tin atom. The compound carries the Chemical Abstracts Service registry number 64099-82-7 and possesses the molecular formula C₁₅H₃₀Sn with a molecular weight of 329.11 grams per mole.

The structural identity of tributyl(1-propynyl)tin is defined by its tetrahedral geometry around the tin center, with three n-butyl chains (CH₃CH₂CH₂CH₂-) and one propynyl group (HC≡CCH₃) as substituents. The Simplified Molecular Input Line Entry System representation is CCCCSn(CCCC)C#CC, clearly illustrating the connectivity pattern. The International Chemical Identifier key KCQJLTOSSVXOCC-UHFFFAOYSA-N provides a unique digital fingerprint for this compound.

Table 1: Fundamental Chemical Properties of Tributyl(1-propynyl)tin

PropertyValueReference
Molecular FormulaC₁₅H₃₀Sn
Molecular Weight329.11 g/mol
Chemical Abstracts Service Number64099-82-7
Boiling Point277°C
Density1.082 g/mL at 25°C
Refractive Indexn₂₀/D 1.483
Physical StateColorless liquid
International Chemical Identifier KeyKCQJLTOSSVXOCC-UHFFFAOYSA-N

The compound exhibits characteristic organotin properties, with tin existing in the +4 oxidation state and forming four covalent bonds in a tetrahedral arrangement. The electronic configuration of tin (5s²5p²) allows for the formation of stable tetravalent compounds, where the empty 5d orbitals of suitable energy may participate in hybridization, enabling tin to achieve higher coordination numbers under specific conditions.

Alternative nomenclature for this compound includes tributylpropynylstannane, 1-propynyltri-n-butyltin, and propynyltributyltin, reflecting various naming conventions used across different chemical databases and literature sources. The compound's structural features place it within the broader category of alkynylstannanes, which are recognized for their synthetic utility in organometallic chemistry.

Historical Context in Organometallic Chemistry

The development of tributyl(1-propynyl)tin must be understood within the broader historical framework of organotin chemistry, which commenced in the mid-nineteenth century with pioneering discoveries that established the foundation for modern organometallic synthesis. The field of organotin chemistry traces its origins to 1849, when Edward Frankland successfully isolated diethyltin diiodide, marking the first documented preparation of an organotin compound. This groundbreaking achievement represented a significant milestone in the evolution of organometallic chemistry, demonstrating the feasibility of forming stable carbon-tin bonds.

Building upon Frankland's initial discovery, Lowich made substantial contributions to the field in 1852 by demonstrating the reaction of alkyl halides with tin-sodium alloys to produce alkyl-tin compounds. This methodology is typically regarded as the true beginning of systematic organotin chemistry, as it provided a practical synthetic route for preparing various organotin derivatives. The publication of Lowich's work is generally considered to represent the foundational moment of organotin chemistry as a distinct field of study.

The subsequent development of organotin chemistry was significantly advanced by the contributions of several prominent researchers during the early twentieth century. Krause in Germany, Kraus in the United States, and Kozeshkov in Russia emerged as key figures who played crucial roles in expanding the scope and understanding of organotin compounds. By 1935, approximately hundreds of publications concerning organotin chemistry had appeared in the scientific literature, indicating the rapid growth and increasing interest in this field.

A particularly significant phase in the evolution of organotin chemistry occurred through the work of van der Kerk and his co-workers in the Netherlands, who made major contributions to the development of practical applications for organotin compounds. Their research was instrumental in establishing the industrial utility of these materials, particularly in applications such as polyvinyl chloride stabilizers, agrochemicals, biocides, and wood preservatives. This period of development led to a revival of interest in organotin chemistry and established its commercial importance.

The historical context of alkynyl-containing organotin compounds like tributyl(1-propynyl)tin is closely linked to the broader development of cross-coupling methodologies in organic synthesis. The recognition of organotin compounds as versatile coupling partners in palladium-catalyzed reactions has positioned them as essential tools in modern synthetic chemistry, with alkynylstannanes representing a particularly valuable subset due to their ability to introduce alkynyl functionality with high efficiency and selectivity.

Significance in Organic Synthesis

Tributyl(1-propynyl)tin occupies a position of considerable importance in contemporary organic synthesis, primarily due to its exceptional utility as a reagent in cross-coupling reactions and its role as a versatile building block for the construction of complex molecular architectures. The compound's significance stems from its ability to serve as an efficient alkynyl transfer reagent in palladium-catalyzed transformations, particularly in Stille coupling reactions where it demonstrates remarkable reactivity and selectivity.

The Stille coupling reaction represents one of the most important applications of tributyl(1-propynyl)tin in synthetic chemistry, involving the palladium-catalyzed cross-coupling of organotin compounds with organic halides or pseudohalides to form new carbon-carbon bonds. In these transformations, tributyl(1-propynyl)tin functions as a nucleophilic coupling partner, transferring its propynyl group to electrophilic substrates under mild reaction conditions. The general mechanism involves oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product while regenerating the active catalyst.

Table 2: Synthetic Applications of Tributyl(1-propynyl)tin

ApplicationTarget ProductReaction TypeReference
Phenyl-substituted pyrimidine-dione synthesisPyrimidine derivativesCycloaddition and Stille coupling
Positron emission tomography ligand preparation¹⁸F-labeled triazolo quinolineRadiochemical synthesis
Metabotropic glutamate receptor antagonist synthesis4-(1-aryltriazol-4-yl)-tetrahydropyridinesMulti-step synthesis
Cross-coupling with aryl halidesArylalkyne productsStille coupling
Azulene derivative preparationPoly(azulen-6-yl)benzene derivativesPalladium-catalyzed coupling

The compound serves as a starting material in the synthesis of phenyl-substituted pyrimidine-dione through its reaction with ethyl isocyanate via cycloaddition and subsequent Stille coupling reactions. This application demonstrates the versatility of tributyl(1-propynyl)tin in multi-step synthetic sequences where its alkynyl functionality can be incorporated into heterocyclic frameworks. The ability to participate in both cycloaddition and cross-coupling reactions highlights the compound's unique reactivity profile.

In the field of medicinal chemistry and molecular imaging, tributyl(1-propynyl)tin plays a crucial role in the synthesis of fluorine-18 labeled triazolo quinoline derivatives. These compounds serve as positron emission tomography ligands specifically designed for in vivo imaging of metabotropic glutamate receptor type 1, demonstrating the compound's importance in the development of advanced imaging agents for neurological research. The incorporation of radioactive fluorine-18 through reactions involving tributyl(1-propynyl)tin enables the preparation of tracers with appropriate pharmacokinetic properties for brain imaging applications.

The compound also finds application in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which represent potent metabotropic glutamate receptor type 1 antagonists. This application underscores the importance of tributyl(1-propynyl)tin in pharmaceutical chemistry, where its use enables the construction of complex heterocyclic frameworks that exhibit specific biological activities. The ability to introduce alkynyl functionality through Stille coupling reactions provides synthetic chemists with a reliable method for preparing these therapeutically relevant compounds.

Research has demonstrated the utility of tributyl(1-propynyl)tin in the preparation of azulene derivatives, particularly in the synthesis of poly(azulen-6-yl)benzene compounds through Stille cross-coupling reactions with various brominated aromatics. The successful coupling with bromobenzene derivatives to afford multi-substituted products illustrates the compound's effectiveness in constructing extended aromatic systems with defined substitution patterns.

The broader significance of tributyl(1-propynyl)tin extends to its role in advancing synthetic methodology, particularly in the development of efficient protocols for carbon-carbon bond formation. The compound's stability, ease of handling, and predictable reactivity make it an attractive choice for synthetic chemists seeking reliable methods for alkynyl group introduction. Its compatibility with a wide range of functional groups and reaction conditions further enhances its utility in complex synthetic endeavors.

Molecular Structure and Bonding

Tributyl(1-propynyl)tin is an organotin compound with the molecular formula C₁₅H₃₀Sn [1] [2]. The compound consists of a central tin atom covalently bonded to three butyl groups and one propynyl group, forming a tetrahedral coordination geometry around the tin center [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is tributyl(prop-1-yn-1-yl)stannane [2]. The Chemical Abstracts Service registry number is 64099-82-7 [1] [2].

The molecular structure features a tin-carbon bond between the central tin atom and the terminal carbon of the propynyl group [1]. The propynyl moiety contains a carbon-carbon triple bond, which contributes to the compound's unique chemical properties [1] [2]. The three butyl substituents are arranged tetrahedrally around the tin center, providing steric bulk and influencing the compound's physical properties [1] [2].

The compound exhibits characteristic organometallic bonding patterns, with the tin atom utilizing sp³ hybridization for bonding to the four carbon substituents [3]. The molecular weight is calculated to be 329.11 grams per mole [1] [2] [4]. The structural formula can be represented as [CH₃(CH₂)₃]₃SnC≡CCH₃ [2], indicating the presence of three n-butyl groups and one propynyl group attached to the tin atom.

Physical Properties

Appearance and Organoleptic Characteristics

Tributyl(1-propynyl)tin appears as a colorless liquid at room temperature [2] [5]. The compound exhibits the typical characteristics of organometallic liquids, displaying a clear and transparent appearance [5]. The substance is described as a colourless liquid with no distinct odor reported in the literature [5]. The physical state remains liquid under standard laboratory conditions, making it suitable for various synthetic applications [5].

Boiling Point, Density, and Refractive Index

The boiling point of tributyl(1-propynyl)tin has been consistently reported as 277°C at standard atmospheric pressure [1] [2] [5] [6]. This relatively high boiling point is characteristic of organotin compounds with multiple alkyl substituents and reflects the substantial molecular weight and intermolecular forces present in the compound [1] [2].

The density of the compound is 1.082 grams per milliliter at 25°C [1] [2] [5]. This density value indicates that the compound is slightly denser than water, which is typical for organotin compounds due to the presence of the heavy tin atom [1] [2]. The refractive index has been measured as n₂₀/D = 1.483 [1] [2] [7], providing an important optical property for compound identification and purity assessment [1] [2].

PropertyValueTemperature/Conditions
Boiling Point277°CStandard pressure
Density1.082 g/mL25°C
Refractive Index1.48320°C, D-line

Solubility and Partition Coefficients

The solubility characteristics of tributyl(1-propynyl)tin are typical of organometallic compounds with significant hydrocarbon character [2]. The compound demonstrates limited water solubility due to its hydrophobic butyl groups and organotin center [2]. The presence of three butyl groups contributes to the compound's lipophilic nature, making it more soluble in organic solvents than in aqueous media [2].

The compound is expected to be soluble in common organic solvents such as toluene, dichloromethane, and other non-polar to moderately polar solvents [2]. The partition behavior between organic and aqueous phases favors the organic phase due to the predominance of hydrocarbon character in the molecular structure [2]. However, specific quantitative data for partition coefficients and detailed solubility parameters are not extensively reported in the available literature [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tributyl(1-propynyl)tin [8] [9]. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the butyl groups and the propynyl moiety [8]. The propynyl group exhibits a distinctive signal for the terminal methyl group at approximately 1.8-2.0 parts per million, appearing as a doublet due to coupling with the adjacent alkyne carbon [8].

The butyl groups produce a characteristic pattern of signals, with the methyl groups of the butyl chains appearing as triplets in the upfield region around 0.9 parts per million [8]. The methylene protons of the butyl groups appear as complex multiplets in the 1.0-1.6 parts per million region [8]. The methylene groups adjacent to tin show characteristic downfield shifts due to the deshielding effect of the tin atom [8].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [8]. The alkyne carbons appear in the characteristic region around 80-100 parts per million, with the tin-bound alkyne carbon showing typical downfield shifts [8]. The butyl carbon signals appear in their expected regions, with the tin-bound carbons showing characteristic coupling patterns with tin isotopes [8].

¹¹⁹Sn nuclear magnetic resonance spectroscopy is particularly valuable for organotin compounds [9]. Tin-119 nuclear magnetic resonance provides direct information about the tin environment and coordination [9]. The chemical shift for tetracoordinate organotin compounds typically appears in the range of -50 to +200 parts per million relative to tetramethyltin [9]. The specific chemical shift depends on the electronic environment around the tin atom and the nature of the substituents [9].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic vibrational modes for tributyl(1-propynyl)tin [10] [11]. The carbon-carbon triple bond of the propynyl group exhibits a characteristic stretching vibration in the region of 2100-2200 wavenumbers [11]. This alkyne stretching frequency is diagnostic for terminal alkynes and provides confirmation of the propynyl functionality [11].

The carbon-hydrogen stretching vibrations of the butyl groups appear in the region of 2800-3000 wavenumbers [12]. The methyl and methylene groups produce overlapping bands in this region, creating the characteristic alkyl stretching pattern [12]. The carbon-hydrogen bending vibrations appear in the fingerprint region below 1500 wavenumbers [12].

The tin-carbon stretching vibrations are observed in the far-infrared region, typically appearing between 500-600 wavenumbers [10]. These bands provide direct evidence for the tin-carbon bonds and are characteristic of organometallic compounds [10]. The intensity and position of these bands depend on the nature of the carbon substituents and the coordination environment of the tin atom [10].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
C≡C stretch2100-2200Propynyl triple bond
C-H stretch2800-3000Alkyl groups
Sn-C stretch500-600Tin-carbon bonds

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for tributyl(1-propynyl)tin [4] [13]. The molecular ion peak appears at mass-to-charge ratio 329, corresponding to the molecular weight of the compound [4] [13]. The isotope pattern reflects the natural abundance of tin isotopes, providing additional confirmation of the tin-containing structure [4] [13].

The fragmentation pattern typically involves loss of butyl groups from the molecular ion [3]. Sequential loss of butyl radicals (mass 57) results in characteristic fragment ions at mass-to-charge ratios 272, 215, and 158 [3]. The propynyl group may also undergo fragmentation, producing characteristic ions related to the alkyne functionality [3].

The base peak in the mass spectrum often corresponds to tributyltin cation (mass-to-charge ratio 291), formed by loss of the propynyl group [3]. This fragmentation pattern is characteristic of organotin compounds where the tin-carbon bond to alkyl groups is stronger than the bond to functionalized carbon substituents [3]. Additional fragmentation involves reorganization reactions typical of organometallic compounds under electron impact conditions [3].

Thermal Properties and Stability

The thermal behavior of tributyl(1-propynyl)tin reflects the general characteristics of organotin compounds [14] [15]. Thermogravimetric analysis reveals the thermal decomposition profile and stability range of the compound [14] [15]. The compound exhibits thermal stability up to moderate temperatures, with decomposition beginning at elevated temperatures typical of organometallic compounds [14] [15].

The thermal decomposition of organotin compounds typically proceeds through multiple pathways [14] [15]. Initial decomposition may involve loss of organic substituents, followed by formation of tin-containing residues [14] [15]. The presence of the propynyl group may influence the decomposition pathway compared to simple trialkyltin compounds [14].

The thermal stability is influenced by the nature of the organic substituents and the strength of the tin-carbon bonds [14] [15]. The alkyne functionality may provide additional thermal stability compared to saturated analogues due to the strength of the carbon-carbon triple bond [14]. However, the overall thermal behavior is dominated by the organotin framework and the thermal lability of the tin-carbon bonds at elevated temperatures [14] [15].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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